molecular formula C13H22OS B13837715 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one

2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one

Cat. No.: B13837715
M. Wt: 226.38 g/mol
InChI Key: BWUYGDAIMHMRHF-UHFFFAOYSA-N
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Description

2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a butylthio group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one typically involves the reaction of a suitable cyclohexenone derivative with a butylthiol reagent. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating its nucleophilic attack on the cyclohexenone. Common solvents for this reaction include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings. The purification of the final product typically involves distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.

    Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The butylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyclohexenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
  • 2-(ethylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
  • 2-(propylthio)-3,5,5-triMethyl-2-cyclohexen-1-one

Uniqueness

2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is unique due to its specific butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The length and branching of the butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22OS

Molecular Weight

226.38 g/mol

IUPAC Name

2-butylsulfanyl-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22OS/c1-5-6-7-15-12-10(2)8-13(3,4)9-11(12)14/h5-9H2,1-4H3

InChI Key

BWUYGDAIMHMRHF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(CC(CC1=O)(C)C)C

Origin of Product

United States

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